molecular formula C17H16FN5O3S B2501483 ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate CAS No. 852374-08-4

ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate

Cat. No.: B2501483
CAS No.: 852374-08-4
M. Wt: 389.41
InChI Key: MCBWVKXJUQROEW-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-fluorophenyl group and at position 6 with a sulfanylacetamido-ethyl acetate side chain. Such structural features are common in pharmaceuticals, particularly kinase inhibitors or anti-inflammatory agents, though its exact application requires further study .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBWVKXJUQROEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: The triazolo[4,3-b]pyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Sulfanylacetamido Moiety: The sulfanylacetamido moiety can be introduced through thiol-ene click chemistry or other thiol-based coupling reactions.

    Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to ring-opened products.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Ring-opened products, reduced triazole or pyridazine derivatives

    Substitution: Functionalized fluorophenyl derivatives

Scientific Research Applications

Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes, receptors, and other proteins, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the sulfanylacetamido moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analog: 2-([1,2,4]Triazolo[4,3-b]Pyridazin-6-ylsulfanyl)-N-(3,4,5-Trifluorophenyl)Acetamide (CAS 1232769-03-7)

  • Key Differences: Substituent on Phenyl Group: The target compound has a single 4-fluoro substitution, whereas the analog bears 3,4,5-trifluorophenyl. Increased fluorination may enhance metabolic stability but reduce solubility due to higher lipophilicity. Functional Group: The target compound’s ethyl ester contrasts with the analog’s acetamide group.

Triazolo[4,3-a]Pyrazine Derivatives (European Patent Application)

  • Core Heterocycle : The patent describes triazolo[4,3-a]pyrazine derivatives, differing in ring fusion ([4,3-a] vs. [4,3-b]pyridazine). This positional isomerism impacts electronic properties and binding pocket compatibility.
  • Substituents : Cyclopentyl groups with difluoro-ethoxy or ethyl chains are present, which increase steric bulk compared to the target compound’s linear acetamido-ethyl acetate chain. Such differences likely affect target selectivity and off-target interactions .

Sulfonylurea Herbicides (Pesticide Chemicals Glossary)

  • Core Structure : Sulfonylureas like triflusulfuron-methyl feature triazine rings, distinct from the triazolo-pyridazine core. However, both classes utilize sulfonyl or sulfanyl linkages.
  • Functional Role : The target compound’s fluorine substitutions and ester group suggest a pharmaceutical rather than herbicidal application, as fluorinated aromatics are rare in agrochemicals but common in drugs for optimizing ADME properties .

Comparative Data Table

Property Target Compound CAS 1232769-03-7 Triazolo[4,3-a]Pyrazine Analogs
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-a]pyrazine
Phenyl Substitution 4-Fluoro 3,4,5-Trifluoro None (cyclopentyl substituents)
Functional Group Ethyl ester Acetamide Ethoxy/difluoro-ethoxy
Lipophilicity (Predicted) Moderate (logP ~2.5) High (logP ~3.2) Variable (logP ~2.8–3.5)
Potential Application Pharmaceuticals (kinase inhibitors?) Pharmaceuticals Antivirals or oncology agents

Research Findings and Implications

  • However, the 3,4,5-trifluorophenyl analog may exhibit stronger hydrophobic interactions but lower solubility .
  • Ester vs. Amide : The ethyl ester in the target compound is more hydrolytically labile than acetamide groups, suggesting shorter half-life but possibly better initial absorption in the gastrointestinal tract.
  • Triazolo-Pyridazine vs. Triazolo-Pyrazine : The [4,3-b]pyridazine core may offer distinct hydrogen-bonding capabilities compared to [4,3-a]pyrazine derivatives, influencing selectivity in kinase or enzyme inhibition .

Biological Activity

Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound exhibits significant biological activities that are of interest in medicinal chemistry. The following sections will detail its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridazine ring , along with a fluorophenyl group and a sulfanyl moiety . Its molecular formula is C15H15FN6O2SC_{15}H_{15}FN_6O_2S, and it has a molecular weight of 346.38 g/mol. The unique structural components contribute to its potential therapeutic applications.

Key Structural Features

FeatureDescription
Triazole RingProvides diverse biological activity
Pyridazine RingEnhances interaction with biological targets
Fluorophenyl GroupInfluences lipophilicity and bioavailability
Sulfanyl MoietyPotential for enzyme inhibition

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing the triazole nucleus have been reported to show significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The presence of the triazole moiety is associated with antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases .

The biological activity is often attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : It may modulate various receptors linked to cellular signaling pathways.

Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of various triazole derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of triazolopyridazine derivatives. The study found that compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125 to 8 µg/mL .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications on the triazole ring significantly influenced biological activity. For example, the introduction of different substituents on the fluorophenyl group enhanced potency against specific targets .

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